

# Application Notes and Protocols for Driselase-Mediated Protoplast Isolation from *Arabidopsis thaliana*

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## Compound of Interest

Compound Name: *Driselase*

Cat. No.: *B13393941*

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## Introduction

The isolation of viable protoplasts, plant cells devoid of their rigid cell wall, is a fundamental technique in plant biology and biotechnology. It provides a versatile platform for a myriad of applications, including transient gene expression studies, single-cell transcriptomics, genome editing, and subcellular localization of proteins. *Arabidopsis thaliana* serves as a model organism for many of these studies due to its well-characterized genome and rapid life cycle.

**Driselase**, a commercially available enzyme mixture derived from the fungus *Irpex lacteus* or *Basidiomycetes* sp., is a potent tool for the enzymatic digestion of plant cell walls.<sup>[1]</sup> It contains a complex cocktail of hydrolytic enzymes, primarily cellulases, hemicellulases, and pectinases, which work synergistically to break down the main components of the plant cell wall.<sup>[2][3]</sup> This application note provides a detailed protocol for the isolation of protoplasts from *Arabidopsis thaliana* using a **Driselase**-based enzyme solution, along with quantitative data and visual guides to facilitate successful implementation.

## Data Presentation

The successful isolation of a high yield of viable protoplasts is dependent on the precise composition of the enzyme solution and the optimization of digestion conditions. While a direct

comparative study on the effect of varying **Driselase** concentrations specifically on *Arabidopsis thaliana* protoplast yield is not readily available in the reviewed literature, a protocol for root protoplasts specifies the use of 0.6% **Driselase** in combination with other enzymes. The following tables provide a summary of typical enzyme solution compositions and reported protoplast yields from various protocols.

Table 1: Composition of Enzyme Solutions for *Arabidopsis thaliana* Protoplast Isolation

Component	Concentration (Leaf Protoplasts)	Concentration (Root Protoplasts)	Purpose
Cellulase R10	1.0% - 1.5% (w/v)	0.9% (w/v)	Digests cellulose microfibrils in the cell wall.
Macerozyme R10	0.25% - 0.4% (w/v)	0.4% (w/v)	Contains pectinases that break down the middle lamella, separating cells.
Driselase	Not specified in these leaf protocols	0.6% (w/v)	A complex mixture of cellulases, hemicellulases, and pectinases for broad-spectrum cell wall degradation. <a href="#">[2]</a> <a href="#">[3]</a>
Pectinase	Not always included	0.5% (w/v)	Specifically targets and degrades pectin.
Mannitol	0.4 M - 0.8 M	-	Osmotic stabilizer to prevent protoplast lysis.
MES Buffer	10 mM - 20 mM	5 mM	Maintains a stable pH (typically 5.7) optimal for enzyme activity.
KCl	1 mM - 20 mM	-	Salt to maintain osmotic balance.
CaCl <sub>2</sub>	0.5 mM - 10 mM	-	Salt to maintain membrane integrity.
BSA	0.1% (w/v)	-	Bovine Serum Albumin, acts as a protein stabilizer.
W5m salts	-	As osmotic adjustment	A salt solution containing Ca(NO <sub>3</sub> ) <sub>2</sub> ,

NaCl, KCl, glucose,  
and MES.

Sucrose

-

1 g/L

Osmotic stabilizer and  
carbon source.

Table 2: Reported Protoplast Yields from *Arabidopsis thaliana*

Tissue Source	Enzyme Combination	Protoplast Yield (protoplasts/g fresh weight)	Viability	Reference
Leaves	Cellulase R-10, Macerozyme R-10	$1-2 \times 10^7$	>90%	[4]
Roots	Cellulase, Macerozyme, Pectinase, Driselase	$1.5 \times 10^6 \pm 0.2 \times 10^6$ from 250 mg of shoot	High	[5]
Leaves (Tape-Arabidopsis Sandwich)	Cellulase R-10, Macerozyme R-10	$2.5 - 4.5 \times 10^6$	85-95%	[6]

## Experimental Protocols

This section provides a detailed methodology for the isolation of protoplasts from *Arabidopsis thaliana* leaves. The protocol is a synthesis of established methods and should be optimized for specific experimental needs.

## Materials and Reagents

- *Arabidopsis thaliana* plants (3-4 weeks old, grown under low light conditions)
- Enzyme Solution (see Table 1 for a typical leaf protocol, prepare fresh)

- W5 Solution (154 mM NaCl, 125 mM CaCl<sub>2</sub>, 5 mM KCl, 2 mM MES, pH 5.7)
- MMg Solution (0.4 M Mannitol, 15 mM MgCl<sub>2</sub>, 4 mM MES, pH 5.7)
- Sterile razor blades or scalpels
- Petri dishes
- 50 mL conical tubes
- Nylon mesh filters (e.g., 70-100 µm)
- Swinging bucket centrifuge
- Hemocytometer or cell counter
- Microscope

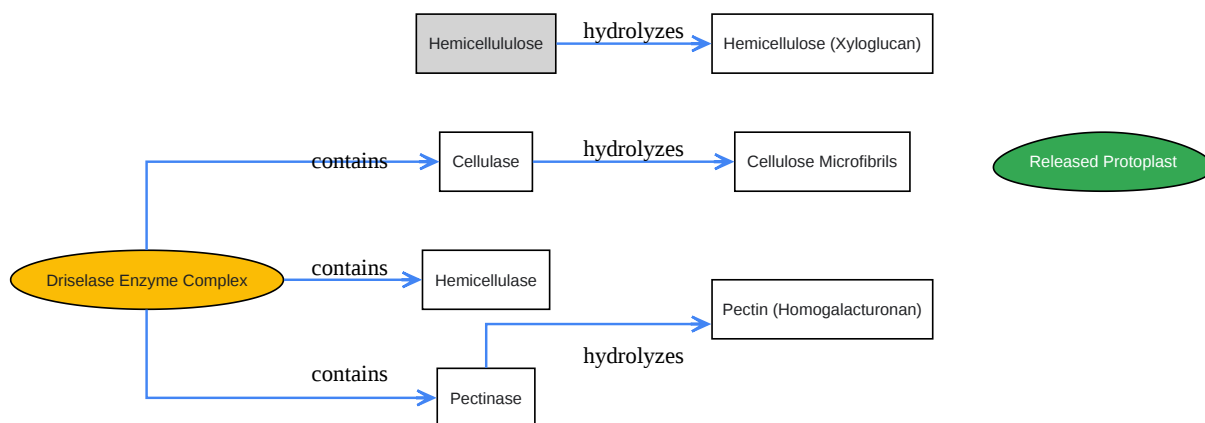
## Step-by-Step Protocol

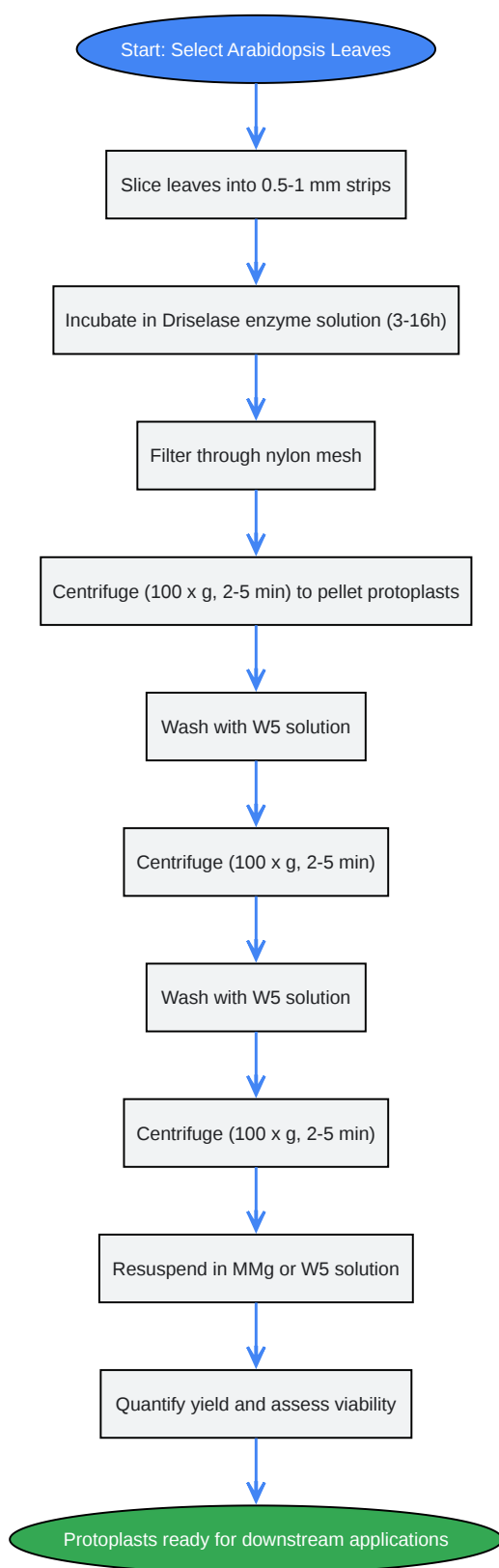
- Plant Material Preparation:
  - Select healthy, fully expanded leaves from 3-4 week old *Arabidopsis thaliana* plants.
  - Using a sharp, sterile razor blade, gently slice the leaves into thin strips (approximately 0.5-1 mm wide). This increases the surface area for enzyme digestion.[\[7\]](#)
- Enzymatic Digestion:
  - Immediately transfer the leaf strips into a petri dish containing freshly prepared Enzyme Solution. Ensure the leaf strips are fully submerged.
  - Vacuum infiltrate the leaf strips for 10-30 minutes to facilitate enzyme penetration into the tissue.
  - Incubate the petri dish in the dark at room temperature (23-25°C) for 3-16 hours with gentle shaking (40-50 rpm). The optimal digestion time may vary depending on the age of the plants and specific enzyme activities, and should be determined empirically.[\[5\]](#)[\[7\]](#)

- **Protoplast Release and Filtration:**
  - After incubation, gently swirl the petri dish to release the protoplasts from the digested tissue.
  - To aid in release, you can gently pipette the solution up and down with a wide-bore pipette tip.
  - Filter the protoplast suspension through a nylon mesh filter into a sterile 50 mL conical tube to remove undigested debris.
- **Protoplast Purification:**
  - Centrifuge the filtered protoplast suspension at 100 x g for 2-5 minutes in a swinging bucket centrifuge. A green pellet of protoplasts should be visible at the bottom of the tube.
  - Carefully remove the supernatant.
  - Gently resuspend the protoplast pellet in 10 mL of W5 solution.
  - Repeat the centrifugation and washing step with W5 solution two more times to remove residual enzymes.
  - For some applications, a final wash and resuspension in MMg solution is recommended.
- **Quantification and Viability Assessment:**
  - Resuspend the final protoplast pellet in a known volume of MMg or W5 solution.
  - Use a hemocytometer to count the number of protoplasts and calculate the yield (protoplasts per gram of fresh weight).
  - Protoplast viability can be assessed using fluorescein diacetate (FDA) staining, where viable cells fluoresce green under a fluorescence microscope.

## Mandatory Visualizations

### Signaling Pathway of Driselase Action





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